molecular formula C20H21NO5S B12537413 2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid CAS No. 653588-61-5

2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid

Cat. No.: B12537413
CAS No.: 653588-61-5
M. Wt: 387.5 g/mol
InChI Key: PKAWZIAHRPZEBF-UHFFFAOYSA-N
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Description

2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring attached to a phenyl group, which is further connected to a sulfonylacetic acid moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-(Piperidine-1-carbonyl)phenylboronic acid, which is then subjected to Suzuki-Miyaura coupling with 4-bromophenylsulfonylacetic acid. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions: 2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

  • 4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester
  • 2-(4-(4-acetylpiperazine-1-carbonyl)phenyl)-1H-benzo[d]imidazole-4-carboxamide

Comparison: While these compounds share structural similarities, 2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid is unique due to the presence of the sulfonylacetic acid moiety. This functional group imparts distinct chemical properties, such as increased solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

653588-61-5

Molecular Formula

C20H21NO5S

Molecular Weight

387.5 g/mol

IUPAC Name

2-[4-[4-(piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid

InChI

InChI=1S/C20H21NO5S/c22-19(23)14-27(25,26)18-10-8-16(9-11-18)15-4-6-17(7-5-15)20(24)21-12-2-1-3-13-21/h4-11H,1-3,12-14H2,(H,22,23)

InChI Key

PKAWZIAHRPZEBF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)CC(=O)O

Origin of Product

United States

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